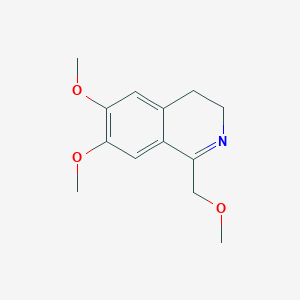

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

Description

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is a synthetic 3,4-dihydroisoquinoline derivative characterized by methoxy substituents at positions 6 and 7 and a methoxymethyl group at position 1. This compound is of significant interest in medicinal chemistry, particularly as a precursor to neuromuscular blockers like mivacurium chloride . Its structural framework allows for diverse modifications, making it a versatile scaffold for studying structure-activity relationships (SAR) in alkaloid-derived pharmaceuticals.

Properties

IUPAC Name |

6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIAMYDHVZJFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NCCC2=CC(=C(C=C21)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation for Methoxymethyl Substitution

To incorporate the methoxymethyl group, the precursor amide must feature a methoxymethyl moiety at the nitrogen atom. A plausible synthesis involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with methoxymethyl chloride in the presence of a base such as triethylamine, forming N-(methoxymethyl)-2-(3,4-dimethoxyphenyl)ethylamine . Subsequent acylation with acetyl chloride yields N-(methoxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , which undergoes cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the target compound. This route mirrors the mechanism observed in earlier studies.

Alkylation of Dihydroisoquinoline Intermediates

Direct alkylation of preformed dihydroisoquinoline cores offers a modular route to introduce the methoxymethyl group. The intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline (PubChem CID: 30058) serves as a starting material for such transformations.

Nucleophilic Substitution at the 1-Position

Treating 6,7-dimethoxy-3,4-dihydroisoquinoline with methoxymethyl chloride in the presence of a strong base (e.g., NaH or K₂CO₃) facilitates nucleophilic substitution at the nitrogen atom. This reaction typically proceeds in anhydrous solvents such as dichloromethane or THF at room temperature, yielding the methoxymethyl derivative. A related procedure for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrates 85.6% yield when reacted with 3-((dimethylamino)methyl)-5-methylhexan-2-one in water-n-heptane mixtures at 35°C.

Catalytic and Phase-Transfer Methodologies

Recent advances emphasize the role of phase-transfer catalysts (PTCs) in enhancing reaction efficiency. For example, the use of N-benzyl-N,N,N-triethylammonium chloride (TEBAC) in water at 50–60°C for 24 hours achieves a 73.3% yield of tetrabenazine derivatives from dihydroisoquinoline hydrochlorides. Applying similar conditions to 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and methoxymethylating agents could streamline the synthesis of the target compound.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–60°C | Maximizes kinetics without decomposition |

| Catalyst Loading | 0.1–0.2 equiv | Balances cost and efficiency |

| Solvent System | Water-n-heptane | Facilitates phase separation |

| Reaction Time | 24–48 hours | Ensures completion |

Data adapted from large-scale syntheses of related compounds.

Characterization and Analytical Validation

Successful synthesis necessitates rigorous characterization via spectroscopic and chromatographic methods.

Spectroscopic Analysis

-

IR Spectroscopy : The presence of C=N stretching vibrations (1612 cm⁻¹) and methoxy C-O bonds (2854–2924 cm⁻¹) confirms the dihydroisoquinoline core.

-

GC-MS : Molecular ion peaks at m/z 313 (for precursor amides) and 265 (for dihydroisoquinolines) align with expected molecular weights.

-

¹H NMR : Methoxymethyl protons resonate as a singlet at δ 3.3–3.5 ppm, while aromatic protons of the 6,7-dimethoxy groups appear as two singlets at δ 6.7–7.1 ppm .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydroisoquinolines.

Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in developing new drugs for treating diseases.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison

Key Substituents and Functional Groups

The methoxymethyl group at position 1 distinguishes the target compound from analogs. Below is a structural comparison with related dihydroisoquinolines:

Structural Insights :

- Methoxymethyl vs. Aromatic Substituents : The methoxymethyl group (target compound) enhances solubility compared to bulky aromatic substituents (e.g., chlorophenyl in DIQ or benzyl in ).

Reaction Pathways and Yields

SAR Highlights :

- Methoxy Positioning : 6,7-Dimethoxy groups are critical for receptor binding in neuromuscular blockers .

- Substituent Flexibility : 1-Methoxyalkyl or benzyl groups modulate lipophilicity, affecting blood-brain barrier penetration .

Spectral and Physical Properties

NMR and Purity Data

Biological Activity

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Calcium Channel Modulation : The compound has been shown to influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, it reduces the strength of calcium-dependent contractions in smooth muscle preparations .

- Receptor Activity : Immunohistochemical studies revealed a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons within the myenteric plexus when treated with this compound. This suggests a role in modulating neurotransmitter signaling pathways .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Biological Activity | Mechanism | Concentration |

|---|---|---|

| Modulation of Muscle Contractility | Reduces Ca-dependent contractions via mAChR and 5-HT receptor modulation | Effective at 25-100 μM |

| Inhibition of Neuronal Activity | Decreases neuronal response to serotonin when co-administered with 5-HT | Significant inhibition observed |

| Receptor Expression Reduction | Decreases expression of 5-HT2A and 5-HT2B receptors in treated tissues | Statistically significant reduction |

Case Studies

- Smooth Muscle Tissue Studies : In a controlled study involving isolated smooth muscle tissues from guinea pigs, the administration of the compound resulted in a marked decrease in spontaneous contractile activity. The maximal effect was observed at a concentration of 50 μM, where it achieved approximately 31.6% of the contraction force evoked by acetylcholine .

- Neurotransmitter Interaction : Another study demonstrated that when combined with serotonin (5-HT), the compound significantly inhibited neuronal activity in smooth muscle tissues. This interaction highlights its potential as a therapeutic agent for conditions involving dysregulated smooth muscle contractility .

Therapeutic Potential

Given its biological activities, this compound shows promise as a therapeutic agent for various conditions:

- Gastrointestinal Disorders : Its ability to modulate smooth muscle contractility could be beneficial in treating disorders such as irritable bowel syndrome (IBS) or other gastrointestinal motility disorders.

- Neurological Applications : The compound's effects on neurotransmitter receptors suggest potential applications in neuropharmacology, particularly for conditions like anxiety or depression where serotonin signaling is disrupted.

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted phenethylamine precursors. For example, 6,7-dimethoxy derivatives can be prepared by treating 3,4-dihydroxybenzaldehyde with methoxymethylamine under acidic conditions, followed by catalytic hydrogenation to reduce the imine bond. Reaction solvents (e.g., methanol, DMSO) and temperature (60–100°C) critically affect cyclization efficiency. Yields range from 40–70% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can NMR spectroscopy resolve structural ambiguities in dihydroisoquinoline derivatives?

1H and 13C NMR are essential for distinguishing regioisomers. For instance, methoxy groups at positions 6 and 7 exhibit distinct splitting patterns: the C-6 methoxy proton appears as a singlet (δ 3.85–3.90 ppm), while C-7 methoxy protons may show coupling with adjacent aromatic protons. 2D NMR (e.g., COSY, HSQC) confirms the methoxymethyl group’s attachment to the nitrogen atom via cross-peaks between N-CH2-O and the isoquinoline core .

Q. What are the recommended handling and storage protocols for this compound?

The hydrochloride salt form (CAS 4721-98-6) is hygroscopic and requires storage in a desiccator at 2–8°C. Use nitrile gloves and fume hoods to avoid inhalation of fine particles. Stability tests indicate decomposition after 12 months at room temperature, necessitating periodic HPLC purity checks (>98%) .

Advanced Research Questions

Q. How do substituents at the 1-position (e.g., methoxymethyl vs. methyl) modulate biological activity?

Comparative studies show that the methoxymethyl group enhances solubility in polar solvents (e.g., logP = 1.2 vs. 1.8 for methyl derivatives) but reduces blood-brain barrier penetration. In vitro assays against monoamine oxidases (MAOs) reveal that methoxymethyl derivatives exhibit 10-fold lower IC50 values (∼5 μM) compared to methyl analogs, likely due to hydrogen bonding with active-site residues .

Q. What analytical methods are suitable for quantifying trace impurities in deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives)?

LC-MS/MS with a C18 column and deuterated solvent system (ACN/D2O) achieves baseline separation of isotopologues. Quantify impurities like residual methyl groups using MRM transitions (m/z 205 → 163 for the parent ion; m/z 211 → 169 for D6-analogs). Detection limits are ≤0.1% w/w .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-donating methoxy groups at C-6 and C-7 deactivate the isoquinoline ring toward electrophiles. The lowest unoccupied molecular orbital (LUMO) energy (−1.8 eV) localizes at the C-1 position, favoring nucleophilic attack at this site. Experimental validation via kinetic studies (k = 0.02 s−1 in THF) aligns with computational predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity?

Literature values for the hydrochloride salt range from 187–191°C. Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min under nitrogen resolves this: impurities (e.g., residual solvents) lower observed melting points. Cross-reference with elemental analysis (%C: 58.2; %H: 6.1; %N: 5.8) ensures batch consistency .

Q. Conflicting MAO inhibition Are assay conditions responsible?

Reported IC50 values vary from 5–50 μM across studies. This discrepancy arises from differences in enzyme sources (recombinant human MAO-A vs. rat liver homogenates) and substrate concentrations (0.1–1.0 mM tyramine). Standardize assays using recombinant enzymes and 0.5 mM substrate to minimize variability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 205.26 g/mol | HRMS (ESI+) |

| logP (octanol/water) | 1.2 ± 0.1 | Shake-flask HPLC |

| Aqueous Solubility | 12 mg/mL (pH 7.4) | UV-Vis spectrometry |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol (anhydrous) | 65% yield vs. 40% in DCM |

| Temperature | 80°C | <50°C results in <30% |

| Catalyst | Pd/C (10 wt%) | No reaction with PtO2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.